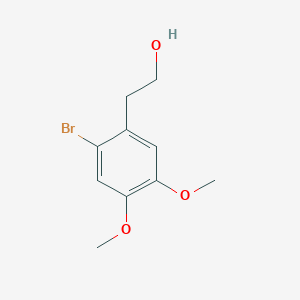
2-(2-Bromo-4,5-dimethoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4,5-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C9H11BrO3 It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with bromine and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol typically involves the bromination of 4,5-dimethoxyphenethyl alcohol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4,5-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 2-(2-Bromo-4,5-dimethoxyphenyl)acetaldehyde or 2-(2-Bromo-4,5-dimethoxyphenyl)acetic acid.
Reduction: 2-(4,5-Dimethoxyphenyl)ethanol.
Substitution: 2-(2-Azido-4,5-dimethoxyphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4,5-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyl group allows for hydrogen bonding and potential interactions with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A psychoactive compound with similar structural features but different pharmacological properties.
2-Bromo-4,5-dimethoxybenzyl alcohol: Another brominated derivative with similar chemical properties but different applications
Uniqueness
2-(2-Bromo-4,5-dimethoxyphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of bromine and methoxy groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines .
Eigenschaften
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYZFKWLASANKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCO)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)
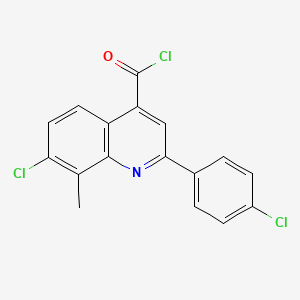
![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856037.png)
![N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide](/img/structure/B2856038.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2856040.png)
![1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2856041.png)
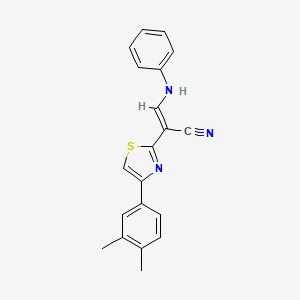
![3-(3-ethoxypropyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2856046.png)
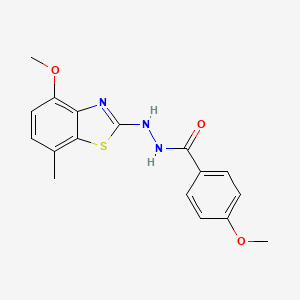
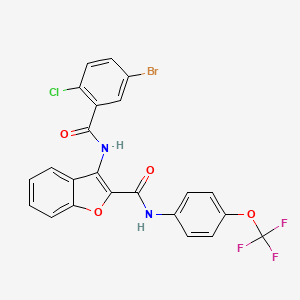
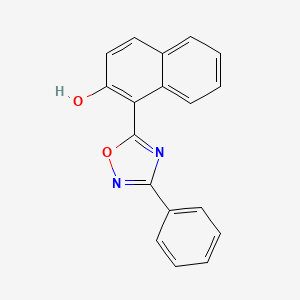

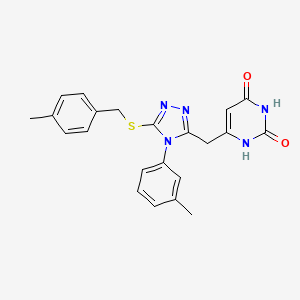
![(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2856057.png)
